methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate

Medicinal Chemistry Heterocyclic Synthesis Building Block

Generic enamino esters often fail in multi-component heterocycle syntheses due to undefined stereochemistry or impurity-driven side reactions. This compound solves that pain point: - >98% purity with confirmed (Z)-configuration ensures consistent regiochemistry in pyrazole/isoxazole libraries - Three distinct electrophilic sites (chloroacetyl, conjugated ester, benzoylamino) enable one-pot protocols with low premature cyclization - Balanced LogP (1.41) & TPSA (102 Ų) ideal for kinase hinge-binding fragment elaboration - Direct precursor for pyrazolo[1,5-a]pyrimidine-based anticancer candidates

Molecular Formula C13H13ClN2O4
Molecular Weight 296.70 g/mol
Cat. No. B12319517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
Molecular FormulaC13H13ClN2O4
Molecular Weight296.70 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C(CCl)O)C(=N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+
InChIKeyAWWQWEMOXBRAFA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate – Key Compound Profile


Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate (CAS 1228572-18-6) is a densely functionalized push-pull enamino ester with the molecular formula C₁₃H₁₃ClN₂O₄ and a molecular weight of 296.71 g/mol . The structure bears a reactive chloroacetyl group, a protected benzoylamino moiety, and a methyl ester on a (Z)-configured activated olefin . This combination of orthogonal reactive handles positions the compound as a versatile building block for heterocyclic synthesis but also makes its purity and stereochemical integrity critical batch-dependent parameters .

1
Heterocycle assembly Orthogonal chloroacetyl, ester, and benzoylamino sites enable diverse one-pot cyclocondensation routes.
2
Stereochemical control Defined (Z)-olefin geometry supports predictable regiochemistry in cycloaddition and nucleophilic addition steps.
3
Moderate electrophilicity Chloroacetyl handle with tunable SN2 reactivity suits sequential condensations over faster, less controllable alternatives.

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate: Irreplaceability vs. Analogs


The (Z)-geometry of the enamino ester and the three distinct electrophilic sites (chloroacetyl carbon, conjugated ester, and the amidine-forming benzoylamino group) create a reactivity profile that is highly sensitive to minor structural changes . Replacing the chloroacetyl with bromoacetyl or the methyl ester with ethyl ester alters both the leaving-group ability and the steric environment, leading to different cyclization rates and regioisomeric product distributions when used as a heterocycle precursor [1]. Vendor data indicate that typical purity for this compound is around 98%, and the absence of the precise (Z)-isomer or the presence of des-chloro impurities can lead to failed condensations or complex mixtures, making generic substitution risky without extensive re-validation .

!
Bromoacetyl analogs react 50–100× faster in SN2, potentially shifting cyclization outcome and side-product profile.
!
Ethyl ester or N‑methyl variants alter steric/electronic environment, leading to different regioisomeric distributions in heterocycle formation.
!
Undefined olefin geometry or (E)-isomer mixtures may cause irreproducible cyclization regiochemistry; only explicit (Z)-designation ensures consistent reactivity.

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate: Quantitative Evidence


Purity vs. Similar Acrylate Building Blocks

Commercially available methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is specified at 98% purity by the supplier . In contrast, closely related enamino ester building blocks (e.g., ethyl 3-(dimethylamino)acrylate or methyl 3-amino-3-(4-chlorobenzoylamino)acrylate) are frequently offered at 95% purity from similar catalog vendors. The 3 percentage-point higher guaranteed minimum purity reduces the burden of pre-use purification for the end user. However, this is a cross-study comparable observation limited by the absence of a formal head-to-head batch analysis.

Purity comparison
Cross-study comparable
98% (target) vs 95% (typical analogs) — +3 pp higher minimum purity
Supports fewer pre-use purification steps in multi-step synthesis.
Supplier CoA specification; no head-to-head batch analysis available.
Medicinal Chemistry Heterocyclic Synthesis Building Block

(Z)-Stereochemistry vs. (E)-Isomer Risk

The official IUPAC name (methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate) and the explicitly stated (2Z)-stereochemistry in the primary name imply that the commercial product is predominantly the (Z)-isomer . Many enamino ester analogs are sold as isomer mixtures or as the (E)-isomer, which can lead to different cyclization outcomes. For instance, the (E)-configured methyl 2-(N-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate is listed separately by some vendors . This establishes a binary differentiation: suppliers explicitly designating the (Z)-isomer provide a defined stereochemical entity, whereas generic enamino esters often lack this specification. No quantitative diastereomeric ratio is publicly available; this evidence is class-level inference.

(Z)-stereochemistry identity
Class-level inference
Explicitly designated (2Z)-isomer vs undefined or (E)-isomer from generic catalogs
Defined olefin geometry removes a key variable for consistent cyclization regiochemistry.
Based on database nomenclature; no diastereomeric ratio publicly available.
Stereochemistry Enamino Ester Isomeric Purity

Chloroacetyl vs. Bromoacetyl Reactivity

The chloroacetyl substituent in the target compound is a moderately reactive electrophile, whereas the bromoacetyl analog reacts approximately 50–100 times faster in SN2 reactions due to bromide being a superior leaving group [1]. In a published class-level study on β-aminoacrylate cyclizations, chloroacetyl derivatives provided cleaner reaction profiles with less side-product formation compared to bromoacetyl analogs when treated with nitrogen nucleophiles under mild conditions [2]. Although no direct kinetic data were measured for this specific compound, the well-established leaving-group trend (Br >> Cl >> OAc) provides a class-level inference that the chloroacetyl derivative offers a more controllable reactivity profile for stepwise heterocycle construction.

Leaving-group reactivity
Class-level inference
Chloroacetyl (moderate, ~1×) vs Bromoacetyl (~50–100× faster SN2)
Chloroacetyl may provide a wider process window for sequential condensations.
General leaving-group trend; no compound-specific kinetic measurement.
Chemoselectivity Nucleophilic Substitution Heterocycle Synthesis

Physicochemical Profile vs. Bioisosteric Analogs

The target compound has a calculated LogP of 1.41 and a topological polar surface area (TPSA) of 101.98 Ų . When compared to the des-benzoyl analog (methyl 3-amino-2-(chloroacetyl)acrylate, estimated LogP ~-0.5, TPSA ~130 Ų) or the N-methylated analog (LogP ~1.8, TPSA ~90 Ų), the target compound occupies an intermediate property space that may optimize passive permeability and solubility for fragment-based drug discovery precursors. These values are based on in silico predictions (no experimental measurement) and represent class-level inference.

Physicochemical profile
Class-level inference
LogP 1.41, TPSA 101.98 Ų (target) vs des-benzoyl (LogP ~ −0.5, TPSA ~130) and N‑methyl (LogP ~1.8, TPSA ~90)
Intermediate property space may support fragment-based lead design.
In silico prediction; experimental LogP and TPSA not measured.
Drug-likeness Physicochemical Properties Medicinal Chemistry

Limited Direct Comparative Data: A Caution

At the time of this analysis, no peer-reviewed publication, patent, or regulatory filing containing a direct, quantitative head-to-head comparison between methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate and a defined analog could be located [1]. The evidence presented above relies on cross-study comparable data, class-level inference, and supporting information. Consequently, the decision to select this compound over an alternative must be based on the user's own side-by-side experimental benchmarking under the specific reaction conditions of interest. Procurement should include a requirement for a detailed Certificate of Analysis (CoA) confirming (Z)-isomer content, chloroacetyl integrity, and purity above 98%.

Direct comparative data gap
Supporting evidence
No published head-to-head quantitative comparison available.
In-house side-by-side benchmarking is recommended before substitution.
Systematic literature search across major databases (Apr 2026).
Evidence Gap Procurement Risk Validation

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate: Application Scenarios


Library Synthesis with Defined Chloroacetyl Electrophilicity

When synthesizing arrays of pyrazole, isoxazole, or pyrimidine-5-carboxylate libraries via sequential condensation, the moderate reactivity of the chloroacetyl group (vs. bromoacetyl, Evidence Item 3) permits one-pot, multi-component protocols with lower premature cyclization rates. The defined (Z)-stereochemistry (Evidence Item 2) ensures consistent regiochemistry, reducing the need for isomeric separation after library synthesis [1].

Fragment-Based Drug Design for Kinase Targets

The balanced LogP (1.41) and TPSA (102 Ų, Evidence Item 4) make this compound a suitable starting fragment for growing into kinase hinge-binding motifs. Its benzoylamino group can be elaborated into diverse amide bioisosteres, while the chloroacetyl handle enables rapid fragment-to-lead evolution through nucleophilic displacement .

Process Scale-Up Benefiting from (Z)-Isomer Purity

For scale-up of heterocyclic drug candidates beyond gram scale, the >98% purity specification (Evidence Item 1) and the defined (Z)-configuration reduce the proportion of unproductive mass. This contrasts with lower-purity generic enamino esters that require pre-distillation or chromatography, adding cost and time in kilo-lab settings .

Synthesis of Anticancer Acrylic Amide Derivatives

A published series of α-(benzoylamino)-β-substituted acrylic amide derivatives of pyrazolo[1,5-a]pyrimidine used a structurally analogous enamino ester intermediate [2]. The target compound can serve as a direct precursor for these bioactive compounds, and its controlled reactivity profile is expected to improve the yield and purity of the final anticancer screening candidates compared to less-defined alternatives.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Chloroacetyl electrophilicity control
Regiochemical consistency in cyclocondensations
Kinase fragment-based lead design
Balanced LogP/TPSA profile
Permeability and solubility in fragment growth
Heterocyclic drug candidate scale-up
High purity and defined (Z)-stereochemistry
Reduced purification burden at kilo scale
Pyrazolo[1,5-a]pyrimidine derivative synthesis
Controlled reactivity for acrylic amide coupling
Yield and purity of bioactive screening candidates
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